

role of n-butylammonium cations in forming 2D perovskite structures

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Compound of Interest

Compound Name: **Butylammonium**

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An In-depth Technical Guide on the Core Role of n-**Butylammonium** Cations in Forming 2D Perovskite Structures

For Researchers, Scientists, and Drug Development Professionals

Introduction

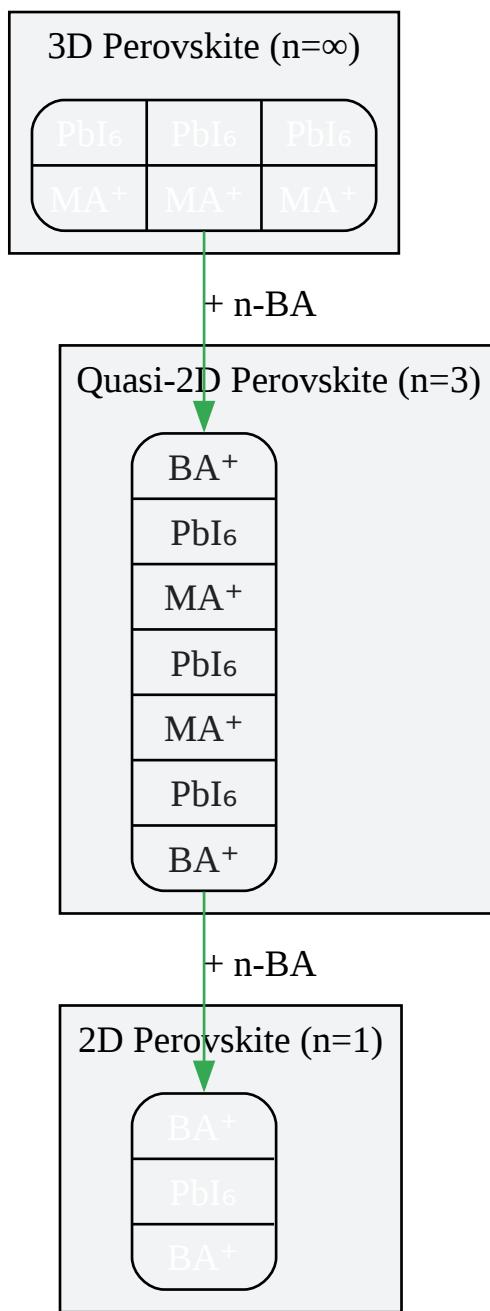
Two-dimensional (2D) hybrid organic-inorganic perovskites have garnered significant attention in the scientific community due to their remarkable optoelectronic properties and enhanced stability compared to their three-dimensional (3D) counterparts. A key component in the formation of these layered structures is the large organic cation, which acts as a spacer between the inorganic lead halide octahedral layers. Among the various organic cations utilized, the **n-butylammonium** (n-BA) cation plays a pivotal role in dictating the structure, and consequently, the properties of these 2D perovskites. This technical guide provides a comprehensive overview of the fundamental role of **n-butylammonium** cations in the formation of 2D perovskite structures, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Structural Role of n-Butylammonium Cations

The primary function of the **n-butylammonium** cation in the context of perovskite chemistry is to act as a "spacer" that separates the inorganic $[\text{PbX}_6]^{4-}$ octahedra (where X is a halide anion) into well-defined layers. This intercalation of the bulky n-BA cations prevents the formation of a continuous 3D perovskite lattice, instead giving rise to a 2D layered structure. These structures

are often described by the Ruddlesden-Popper (RP) phase formula: $(BA)_2(A)_{n-1}Pb_nX_{3n+1}$, where 'A' is a smaller organic or inorganic cation (like methylammonium, MA, or formamidinium, FA) and 'n' represents the number of corner-sharing octahedral layers between the n-BA spacer layers.

The 'n' value, which dictates the thickness of the inorganic quantum wells, can be precisely controlled by adjusting the stoichiometric ratio between the n-**butylammonium** salt and the other precursor components during synthesis.[1][2] For instance, a pure n=1 phase, $(BA)_2PbI_4$, consists of single layers of lead iodide octahedra separated by bilayers of n-**butylammonium** cations. As the 'n' value increases, the thickness of the perovskite layers increases, and the material properties transition from a 2D-like nature towards that of a 3D perovskite (n = ∞).[1][3] The orientation of these layers, whether parallel or perpendicular to the substrate, can also be influenced by the choice of the organic spacer and processing conditions.[4][5]

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Impact on Optoelectronic Properties

The incorporation of **n-butylammonium** cations and the resulting layered structure have a profound impact on the optoelectronic properties of the perovskite material. The most significant effect is the tunability of the bandgap. Due to the quantum confinement effect imposed by the insulating n-BA layers, the bandgap of the 2D perovskite increases as the

thickness of the inorganic layers ('n' value) decreases.^{[6][7]} For instance, the bandgap of the 3D perovskite MAPbI_3 is approximately 1.59 eV, while for the $n=1$ $(\text{BA})_2\text{PbI}_4$, it increases to around 2.24 eV.^{[3][6]} This tunability allows for the engineering of materials with specific absorption and emission characteristics.

Furthermore, the dielectric contrast between the inorganic perovskite layers and the organic n-BA spacers leads to the formation of strongly bound excitons.^[8] This is a defining characteristic of 2D perovskites and influences their photophysics. The binding energy of these excitons is significantly larger than in their 3D counterparts. While this can be advantageous for light-emitting applications, efficient charge separation in photovoltaic devices requires strategies to overcome this strong exciton binding.

Quantitative Data Summary

The following tables summarize key quantitative data for n-**butylammonium**-based 2D perovskites, compiled from various research findings.

Table 1: Bandgap Variation with 'n' Value in $(\text{BA})_2(\text{MA})_{n-1}\text{Pb}_n\text{I}_{3n+1}$

'n' Value	Compound	Bandgap (eV)	Reference
1	$(\text{BA})_2\text{PbI}_4$	2.24	[3]
2	$(\text{BA})_2(\text{MA})\text{Pb}_2\text{I}_7$	~2.03	[9]
3	$(\text{BA})_2(\text{MA})_2\text{Pb}_3\text{I}_{10}$	~1.91	[9]
4	$(\text{BA})_2(\text{MA})_3\text{Pb}_4\text{I}_{13}$	~1.80	[9]
∞	MAPbI_3	1.52 - 1.59	[3][6]

Table 2: Lattice Parameters for Selected n-Butylammonium Based Perovskites

Compound	Crystal System	a (Å)	b (Å)	c (Å)	Reference
(BA) ₂ PbBr ₄	Orthorhombic	8.3343	8.2225	27.6171	[10]
(BA) ₂ (MA)Pb ₂ I ₇	Orthorhombic	-	-	-	[11]
(BA) ₂ (MA) ₃ Pb ₄ I ₁₃	Triclinic	32.3872	8.6856	8.6863	[12]

Note: Detailed lattice parameters for all compounds are not consistently reported across the literature and can vary with temperature and synthesis conditions.

Table 3: Performance of Solar Cells Incorporating n-Butylammonium Cations

Device Structure	n-BA Application	PCE (%)	V _o c (V)	J _{sc} (mA/cm ²)	FF	Reference
2D (BA) ₂ (FA) _n - ₁ Pb _n I _{3n+1} (n=3)	Bulk 2D	7.33	-	-	-	[13]
2D/3D Heterostructure	Surface Treatment	16.45	-	Improved	-	[14]
Printed CsPbI ₃ with n-BAI	Surface Treatment	20.33	-	-	-	[15]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and fabrication of high-quality 2D perovskite films. Below are generalized protocols for key experiments.

Synthesis of $(BA)_2(MA)_{n-1}Pb_nI_{3n+1}$ Single Crystals

This protocol is adapted from the cooling-induced crystallization method.

- Precursor Solution Preparation:

- Dissolve PbO powder in a mixture of aqueous HI (57% w/w) and H_3PO_2 (50% aq.) by heating to boiling with constant stirring.
- For $n > 1$, add the stoichiometric amount of solid CH_3NH_3Cl to the hot solution.
- In a separate beaker, neutralize n-butylamine with aqueous HI in an ice bath to form a n- $CH_3(CH_2)_3NH_3I$ solution.

- Crystallization:

- Add the n-butylammonium iodide solution to the hot lead iodide solution. A precipitate may form and redissolve upon heating.
- Slowly cool the combined solution to induce crystallization. The rate of cooling can influence crystal size and quality.

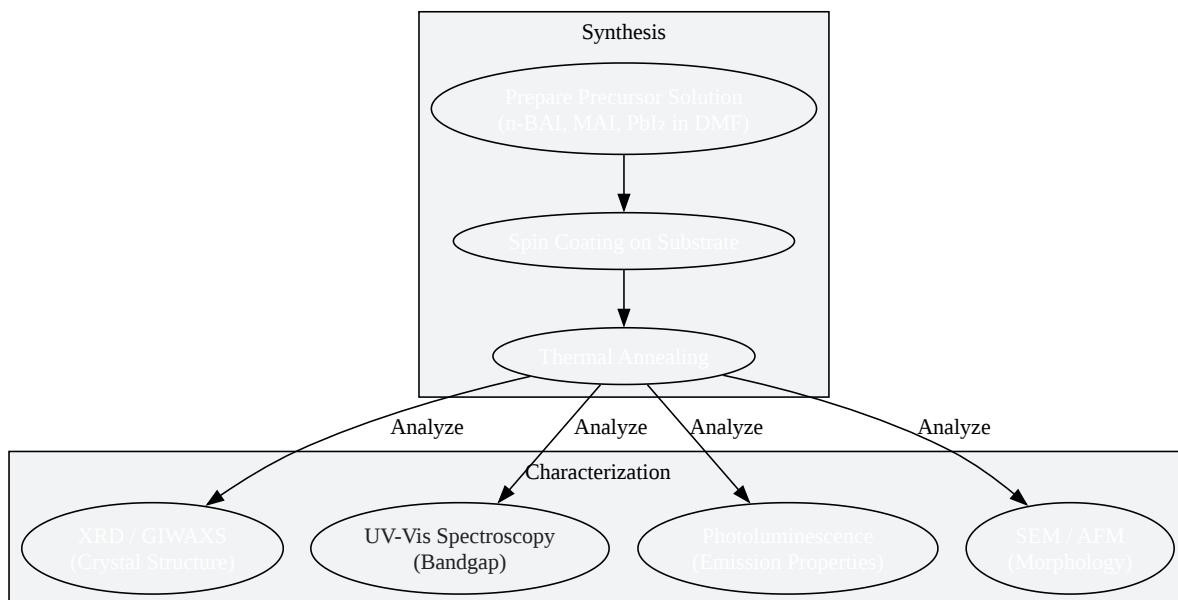
- Isolation:

- Collect the resulting crystals by suction filtration.
- Wash the crystals with a suitable solvent (e.g., diethyl ether) to remove residual precursors.
- Dry the crystals under vacuum.^{[1][16]}

Fabrication of 2D Perovskite Thin Films via Spin Coating

- Precursor Solution: Dissolve stoichiometric amounts of n-butylammonium iodide (BAI), methylammonium iodide (MAI), and lead iodide (PbI_2) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO).^{[17][18]}

- Substrate Preparation: Clean the substrates (e.g., FTO glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.
- Spin Coating: Deposit the precursor solution onto the substrate and spin-coat at a specific speed (e.g., 4000 rpm) for a set duration (e.g., 30 s). An anti-solvent drip (e.g., chlorobenzene) during spinning can promote uniform crystallization.
- Annealing: Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) for a defined time (e.g., 10 minutes) to remove residual solvent and improve crystallinity.



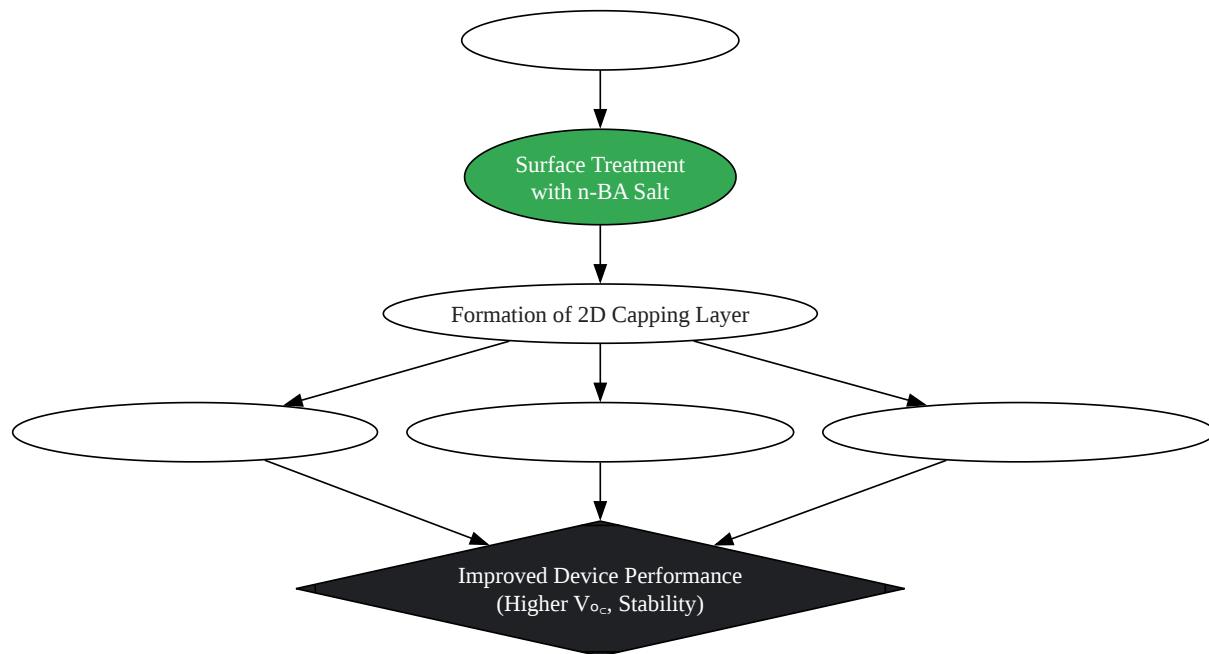
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The Role of n-Butylammonium in 2D/3D Heterostructures

A significant application of **n-butylammonium** cations is in the formation of 2D/3D perovskite heterostructures. This is typically achieved by treating the surface of a pre-formed 3D perovskite film with a solution containing **n-butylammonium** bromide (BABr) or iodide (BAI). [19][20] This post-treatment leads to the in-situ formation of a thin 2D perovskite layer on top of the 3D bulk material.

This 2D capping layer serves multiple functions:

- Passivation: The n-BA cations can heal surface defects of the 3D perovskite, reducing non-radiative recombination pathways.[21]
- Moisture Barrier: The hydrophobic **n-butylammonium** chains act as a barrier, enhancing the environmental stability of the underlying 3D perovskite.
- Energy Level Alignment: The wider bandgap of the 2D layer can create a favorable energy cascade, facilitating charge extraction and increasing the open-circuit voltage (V_{oc}) in solar cell devices.[22]

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Conclusion

The **n-butylammonium** cation is a cornerstone in the development of 2D and quasi-2D hybrid perovskites. Its role as a bulky organic spacer is fundamental to the formation of the characteristic layered structure of Ruddlesden-Popper phases. By controlling the stoichiometry of n-BA, researchers can precisely tune the quantum well thickness, which in turn governs the optoelectronic properties, most notably the bandgap. Furthermore, the strategic application of **n-butylammonium** salts in forming 2D/3D heterostructures has proven to be a highly effective strategy for passivating defects, enhancing stability, and ultimately boosting the performance of perovskite-based optoelectronic devices. The continued exploration of **n-butylammonium** and other related organic cations will undoubtedly pave the way for further advancements in the field of perovskite technology.

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